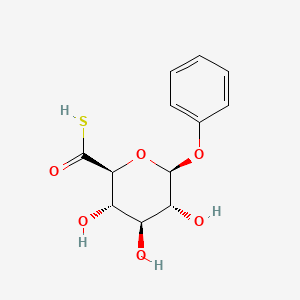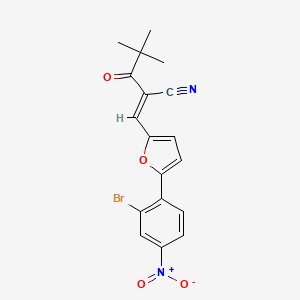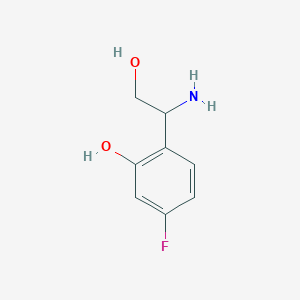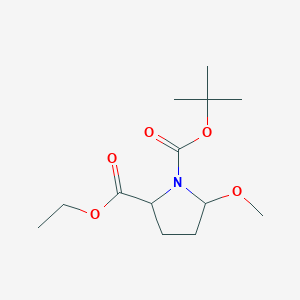
(2R)-2-(Methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R)-2-(méthylamino)butanoïque est un composé organique appartenant à la classe des acides aminés. Il s'agit d'un dérivé de l'acide butanoïque avec un groupe méthylamino attaché au deuxième atome de carbone en configuration R.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (2R)-2-(méthylamino)butanoïque peut être réalisée par plusieurs méthodes. Une approche courante consiste en l'alkylation d'un précurseur approprié, tel que l'acide ®-2-aminobutanoïque, avec un agent méthylant comme l'iodure de méthyle en conditions basiques. La réaction se déroule généralement comme suit :
- Dissoudre l'acide ®-2-aminobutanoïque dans un solvant approprié, tel que l'éthanol.
- Ajouter une base, telle que l'hydroxyde de sodium, à la solution.
- Introduire l'iodure de méthyle dans le mélange réactionnel et agiter à température ambiante pendant plusieurs heures.
- Isoler le produit par filtration et le purifier en utilisant des techniques de recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de l'acide (2R)-2-(méthylamino)butanoïque peut impliquer des méthodes plus efficaces et évolutives. L'une de ces méthodes pourrait être l'utilisation de systèmes de micro-réacteurs à écoulement, qui offrent des avantages en termes de contrôle de la réaction, d'efficacité et de durabilité .
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R)-2-(méthylamino)butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le groupe méthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés aminés.
Applications de la recherche scientifique
L'acide (2R)-2-(méthylamino)butanoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées au métabolisme des acides aminés et aux interactions enzymatiques.
Mécanisme d'action
Le mécanisme par lequel l'acide (2R)-2-(méthylamino)butanoïque exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme substrat pour les enzymes impliquées dans le métabolisme des acides aminés, influençant ainsi divers processus biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
(2R)-2-(Methylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Mécanisme D'action
The mechanism by which (2R)-2-(Methylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2S)-2-(méthylamino)butanoïque : L'énantiomère S du composé, qui peut avoir des activités et des propriétés biologiques différentes.
Acide (2R)-2-aminobutanoïque : Un précurseur dans la synthèse de l'acide (2R)-2-(méthylamino)butanoïque.
Acide (2R)-2-(éthylamino)butanoïque : Un composé similaire avec un groupe éthylamino au lieu d'un groupe méthylamino.
Unicité
L'acide (2R)-2-(méthylamino)butanoïque est unique en raison de sa stéréochimie et de son groupe fonctionnel spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa configuration R et son groupe méthylamino en font un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
CQJAWZCYNRBZDL-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@H](C(=O)O)NC |
SMILES canonique |
CCC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)


![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)

![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)


![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
